Ethyl 5-bromo-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-bromo-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carboxylate is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Ethyl 5-bromo-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, and antiviral properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate: Similar structure but with different substituents, leading to distinct chemical and biological properties.
Ethyl 2-(4-fluorophenyl)-5-methoxybenzofuran-3-carboxylate: Another benzofuran derivative with variations in the substituents, affecting its reactivity and applications.
Uniqueness
Ethyl 5-bromo-4-fluoro-2-(4-fluorophenyl)benzofuran-3-carboxylate is unique due to the combination of bromine and fluorine atoms, which impart specific electronic and steric effects
Properties
Molecular Formula |
C17H11BrF2O3 |
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Molecular Weight |
381.2 g/mol |
IUPAC Name |
ethyl 5-bromo-4-fluoro-2-(4-fluorophenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H11BrF2O3/c1-2-22-17(21)14-13-12(8-7-11(18)15(13)20)23-16(14)9-3-5-10(19)6-4-9/h3-8H,2H2,1H3 |
InChI Key |
MTHYCTVSSDCYFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)Br)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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